molecular formula C11H9ClN2O3 B2965360 1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1351398-72-5

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2965360
CAS No.: 1351398-72-5
M. Wt: 252.65
InChI Key: WBTRBXDGWZJENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is an organic compound with a complex structure that includes a pyrazine ring substituted with a chloro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with hydrazine to form the intermediate hydrazide, which then undergoes cyclization to form the dihydropyrazine-dione ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxamide
  • 5-Chloro-2-methoxyphenylhydrazine hydrochloride
  • 1-(5-Chloro-2-methoxyphenyl)ethanol

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-7(12)6-8(9)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTRBXDGWZJENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.